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Compound Name: MCC950 sodium

Cat. No.: B606777 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD

domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein

complex that plays a critical role in the innate immune system by activating caspase-1 and

inducing the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and

IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory

and autoimmune diseases. MCC950 has been shown to directly target the NLRP3 protein,

preventing its activation and the subsequent inflammatory cascade. These application notes

provide detailed protocols for in vitro assays to test the efficacy of MCC950 on macrophages, a

key cell type involved in NLRP3-mediated inflammation.

Mechanism of Action of MCC950
MCC950 specifically inhibits the NLRP3 inflammasome by targeting the Walker B motif within

the NACHT domain of the NLRP3 protein. This interaction is thought to lock NLRP3 in an

inactive conformation, thereby preventing ATP hydrolysis, a critical step for its oligomerization

and subsequent activation of the inflammasome complex.[1] Consequently, MCC950 blocks the

downstream activation of caspase-1 and the release of mature IL-1β and IL-18.[1] It is

important to note that MCC950 does not affect the priming step of NLRP3 inflammasome

activation, such as the upregulation of NLRP3 and pro-IL-1β expression induced by stimuli like

lipopolysaccharide (LPS).[2][3]
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Signaling Pathway
The canonical NLRP3 inflammasome activation in macrophages is a two-step process. The

first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs)

like LPS, which leads to the upregulation of NLRP3 and pro-IL-1β through the NF-κB signaling

pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP,

nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome

complex, caspase-1 activation, and cytokine release.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal 1: Priming

Signal 2: Activation

LPS

TLR4

binds

NF-κB Signaling

activates

pro-IL-1β mRNA

upregulates

NLRP3 mRNA

upregulates

pro-IL-1β

translates to

NLRP3 (inactive)

translates to

Mature IL-1β

secreted

NLRP3 Inflammasome
(NLRP3, ASC, pro-Caspase-1)

assembles

ATP / Nigericin

Active Caspase-1

cleaves

pro-Caspase-1

recruited to

cleaves

pro-IL-18

cleaves

Gasdermin D

cleaves

Mature IL-18

secreted

GSDMD-N

Pyroptosis

induces

MCC950

inhibits assembly

Click to download full resolution via product page

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.
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Experimental Protocols
The following protocols outline the in vitro assessment of MCC950 efficacy in macrophage cell

lines (e.g., THP-1) or primary macrophages (e.g., bone marrow-derived macrophages,

BMDMs).
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Caption: General experimental workflow for testing MCC950 efficacy in vitro.
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Macrophage Culture and Differentiation
For THP-1 cells:

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS) and 1% penicillin-streptomycin.

To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well or 12-well plate

and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL

for 24-48 hours.

After differentiation, replace the medium with fresh, PMA-free medium and allow the cells

to rest for 24 hours before the experiment.

For Bone Marrow-Derived Macrophages (BMDMs):

Isolate bone marrow from the femurs and tibias of mice.

Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-

streptomycin, and 20 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days

to differentiate into BMDMs.

Change the medium every 2-3 days.

NLRP3 Inflammasome Activation and MCC950 Treatment
Priming: Prime the differentiated macrophages with Lipopolysaccharide (LPS) at a

concentration of 1 µg/mL for 3-4 hours.[4][5]

Inhibition: After the priming step, remove the LPS-containing medium and replace it with

fresh medium containing various concentrations of MCC950 (e.g., 0.1, 1, 10, 100, 1000 nM).

Incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.

Activation: Add an NLRP3 activator such as ATP (2.5-5 mM) or Nigericin (5-10 µM) to the

wells and incubate for 1 hour.[5][6]

Measurement of Cytokine Secretion by ELISA
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After the activation step, carefully collect the cell culture supernatants.

Centrifuge the supernatants at 300 x g for 5 minutes to remove any cells or debris.

Measure the concentration of mature IL-1β and IL-18 in the supernatants using commercially

available ELISA kits, following the manufacturer's instructions.[2][3][5] A general protocol is

as follows:

Add 50 µL of standards or samples to each well of the antibody-coated plate in duplicate.

[7]

Add 50 µL of Biotinylated Antibody Reagent to each well.[7]

Cover the plate and incubate at room temperature for 3 hours.[7]

Wash the plate three times.[7]

Add 100 µL of prepared Streptavidin-HRP Solution to each well.[7]

Cover the plate and incubate at room temperature for 30 minutes.[7]

Wash the plate three times.[7]

Add 100 µL of TMB Substrate to each well and develop the plate in the dark at room

temperature for 30 minutes.[7]

Add 100 µL of Stop Solution to each well.[7]

Measure the absorbance on a plate reader at 450 nm, with a reference wavelength of 550

nm.[7]

Assessment of Pyroptosis by LDH Assay
Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of lactate

dehydrogenase (LDH) into the cell culture supernatant.

Use a commercially available LDH cytotoxicity assay kit.

Collect the cell culture supernatants after the treatment period.
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Follow the manufacturer's protocol to measure the LDH activity in the supernatants.[2][3][8]

To determine the percentage of cytotoxicity, a maximum LDH release control should be

prepared by lysing untreated cells with the lysis buffer provided in the kit.

Calculate the percentage of LDH release using the following formula: % Cytotoxicity =

[(Sample Absorbance - Background Absorbance) / (Maximum Release Absorbance -

Background Absorbance)] x 100

Detection of Caspase-1 Cleavage by Western Blot
The activation of caspase-1 involves its cleavage from the pro-caspase-1 zymogen into active

p20 and p10 subunits.

After treatment, collect both the cell culture supernatants and the cell lysates.

For supernatants, precipitate the proteins using methods such as trichloroacetic acid (TCA)

precipitation.[9]

For cell lysates, wash the cells with cold PBS and lyse them in RIPA buffer containing

protease inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from both supernatants and lysates by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both the

pro-form and the cleaved p20 or p10 subunit) overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A decrease in the band intensity of pro-caspase-1 in the cell lysate and an increase in the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/publication/354924584_The_selective_NLRP3_inhibitor_MCC950_hinders_atherosclerosis_development_by_attenuating_inflammation_and_pyroptosis_in_macrophages
https://pmc.ncbi.nlm.nih.gov/articles/PMC8481539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3756820/
https://www.researchgate.net/publication/249321007_Immunoblotting_for_Active_Caspase-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cleaved p20/p10 fragments in the supernatant are indicative of caspase-1 activation.

Data Presentation
The following tables summarize quantitative data on the efficacy of MCC950 in macrophage in

vitro assays from various studies.

Table 1: IC50 Values of MCC950 in Macrophages

Cell Type
Activation
Stimulus

Assay
Readout

IC50 Reference

THP-1 derived

macrophages
LPS + Nigericin Cell Death 0.2 µM [10]

THP-1 derived

macrophages
ox-LDL IL-1β release

Not specified,

significant

inhibition at 10

µM

[3]

J774a

macrophages
LPS + ATP IL-1β release

Not specified,

significant

inhibition at 20

µM

[4][5]

Table 2: Effect of MCC950 on Cytokine Release and Pyroptosis in Macrophages
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Cell Type
Treatment
Conditions

Parameter
Measured

MCC950
Concentrati
on

% Inhibition
/ Effect

Reference

J774a

macrophages

LPS (1

µg/mL) + ATP

(2.5 mM)

IL-1β release 20 µM
~76%

reduction
[4]

J774a

macrophages

LPS (1

µg/mL) + ATP

(2.5 mM)

Pyroptosis

(F-actin

levels)

20 µM

~76% rescue

from cell

death

[4]

THP-1

derived

macrophages

ox-LDL (100

µg/mL)
IL-1β release 10 µM

Significant

reduction
[3]

THP-1

derived

macrophages

ox-LDL (100

µg/mL)
IL-18 release 10 µM

Significant

reduction
[3]

THP-1

derived

macrophages

ox-LDL (100

µg/mL)
LDH release 10 µM

Significant

reduction
[3]

THP-1

derived

macrophages

ox-LDL (100

µg/mL)

Caspase-1

activity
10 µM

~53.5%

reduction
[3]

Conclusion
The provided protocols and data offer a comprehensive guide for researchers to evaluate the in

vitro efficacy of MCC950 on macrophages. By utilizing these standardized assays, scientists

can reliably assess the inhibitory potential of MCC950 and other NLRP3 inflammasome

inhibitors, contributing to the development of novel therapeutics for a wide range of

inflammatory diseases. The key readouts for MCC950 efficacy are the inhibition of IL-1β and

IL-18 secretion and the reduction of pyroptotic cell death. It is recommended to perform dose-

response experiments to determine the IC50 of MCC950 in the specific macrophage system

being used. Furthermore, including a non-NLRP3 inflammasome activator (e.g., for AIM2 or

NLRC4) can confirm the specificity of MCC950's inhibitory action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. invivogen.com [invivogen.com]

2. researchgate.net [researchgate.net]

3. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by
attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

4. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and
Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

7. documents.thermofisher.com [documents.thermofisher.com]

8. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as
a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Efficacy of
MCC950 on Macrophages]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606777#in-vitro-assay-for-testing-mcc950-efficacy-
on-macrophages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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